CV-6209 - 100488-87-7

CV-6209

Catalog Number: EVT-265625
CAS Number: 100488-87-7
Molecular Formula: C34H60ClN3O6
Molecular Weight: 642.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

CV-6209 is a synthetically derived compound classified as a PAF antagonist. [, ] It is not a naturally occurring substance. Its primary role in scientific research is to investigate the biological effects of PAF and its involvement in various physiological and pathological processes. [, , , , ] CV-6209 has been instrumental in elucidating the role of PAF in a wide range of biological systems, including inflammation, cardiovascular function, and immune responses.

Platelet-Activating Factor (PAF)

  • Relevance: CV-6209 is a structurally related antagonist of PAF, specifically designed to block its activity by binding to PAF receptors []. Numerous studies presented utilize PAF as a tool to induce various physiological responses, such as platelet aggregation, hypotension, and edema, allowing for the evaluation of CV-6209's efficacy in inhibiting these PAF-mediated effects [, , , , , , , , , ].

Lyso-PAF (1-O-hexadecyl-sn-glycero-3-phosphocoline)

  • Relevance: Lyso-PAF is used in several studies as a negative control to confirm the specificity of CV-6209's antagonism towards the PAF receptor [, ]. The lack of Lyso-PAF's activity in inducing physiological responses, in contrast to PAF, highlights the structural requirements for PAF receptor activation and reinforces the specificity of CV-6209's action.

MC-PAF (1-O-hexadecyl-2-O-(methylcarbamyl)-sn-glycero-3-phosphocoline)

  • Relevance: MC-PAF is employed in research to investigate the specific signaling pathways activated by PAF receptors []. While MC-PAF can induce potentiation, it demonstrates a greater dependence on the activation of synaptosomal PAF receptors, as evidenced by its susceptibility to blockade by BN-52021 compared to CV-6209 []. This suggests subtle differences in the binding sites or mechanisms of action between these antagonists.

CV-3988

  • Relevance: CV-3988 serves as a comparator compound to evaluate the relative potency and selectivity of CV-6209 [, , , , , , ]. Studies demonstrate that CV-6209 consistently exhibits greater potency than CV-3988 in various assays, including platelet aggregation inhibition, hypotension reversal, and protection from PAF-induced death [, ].

ONO-6240

  • Relevance: Similar to CV-3988, ONO-6240 serves as a comparator to assess the relative potency of CV-6209 in inhibiting PAF-mediated effects []. Results consistently demonstrate the superior potency of CV-6209 compared to ONO-6240 in both platelet aggregation inhibition and hypotension reversal assays [].

Ginkgolide B

  • Relevance: Ginkgolide B is included in studies to compare the pharmacological profiles of PAF antagonists with different structural classes []. The significantly lower potency of Ginkgolide B compared to CV-6209 in both platelet aggregation and hypotension assays highlights the importance of structural features for PAF receptor antagonism [].

Etizolam

  • Relevance: Etizolam, similar to Ginkgolide B, is employed as a comparator compound to assess the potency and selectivity of CV-6209 []. The drastically lower potency of Etizolam compared to CV-6209 emphasizes the specific structural requirements for potent PAF receptor antagonism [].

BN-52021

  • Relevance: BN-52021 is utilized in research to dissect the roles of different PAF receptor subtypes in mediating physiological responses []. The distinct binding profiles and potencies of BN-52021 and CV-6209 in inhibiting MC-PAF-induced potentiation suggest the existence of multiple PAF receptor subtypes with varying affinities for different antagonists [].

SRI 63-441

  • Relevance: SRI 63-441 is used as a pharmacological tool to investigate the role of PAF receptor signaling in platelet activation and other cellular responses []. The comparable potency of SRI 63-441 and CV-6209 in inhibiting PAF-induced platelet aggregation and phospholipase C activity, despite their structural differences, suggests the existence of multiple structural motifs capable of effective PAF receptor antagonism [].

SRI 63-675

  • Relevance: Similar to SRI 63-441, SRI 63-675 is employed as a pharmacological tool to study PAF receptor signaling and evaluate the potency of different antagonists []. The high potency of SRI 63-675 in inhibiting PAF binding and PAF-induced phospholipase C activity, comparable to CV-6209, suggests the possibility of developing PAF antagonists with diverse structures and pharmacological profiles [].

WEB 2086

  • Relevance: WEB 2086 serves as a benchmark compound to assess the potency and selectivity of CV-6209 in inhibiting PAF-mediated effects [, ]. The comparable potencies of WEB 2086 and CV-6209 in several assays, including platelet aggregation inhibition, hypotension reversal, and protection from PAF-induced death, validate the high efficacy of CV-6209 as a PAF antagonist [].
  • Relevance: TCV-309 is a novel PAF antagonist evaluated for its therapeutic potential in treating endotoxin and anaphylactic shock []. Its comparable or superior potency to CV-6209 in various in vivo models of shock highlights its potential as a therapeutic agent targeting PAF-mediated inflammatory responses [].

L-652,731

  • Relevance: L-652,731 serves as a benchmark compound for evaluating the efficacy of novel PAF antagonists, including CV-6209, in in vivo models of shock and inflammation []. The comparable potency of L-652,731 and CV-6209 in protecting mice from PAF-induced death and anaphylactic shock demonstrates the effectiveness of both compounds as PAF antagonists [].

Ro19-3704

  • Relevance: Ro19-3704, along with CV-6209 and alprazolam, provides evidence for the existence of multiple PAF receptor antagonists with diverse structures []. The ability of all three antagonists to inhibit PAF-induced calcium changes in keratinocytes suggests that different chemical scaffolds can effectively target PAF receptors [].

Alprazolam

  • Relevance: Similar to Ro19-3704, alprazolam contributes to the understanding that PAF receptor antagonists can belong to various chemical classes []. The ability of alprazolam, despite its primary classification as a benzodiazepine, to inhibit PAF-induced calcium changes in keratinocytes highlights the potential for identifying PAF antagonists with diverse pharmacological profiles [].
Overview

CV-6209 is a potent antagonist of the platelet-activating factor receptor, which plays a critical role in various physiological processes, including inflammation and platelet aggregation. This compound is classified as a competitive antagonist, meaning it binds to the same site as the natural ligand, thereby inhibiting its action. The chemical structure of CV-6209 is characterized by its unique molecular arrangement, which is essential for its biological activity.

Source

The compound was first identified and characterized in scientific literature, with various sources providing detailed information regarding its properties and applications. Notable sources include Cayman Chemical and MedChemExpress, which offer comprehensive data on CV-6209's chemical structure and biological functions .

Classification

CV-6209 falls under the category of pharmacological agents specifically targeting the platelet-activating factor receptor. It is classified as a non-steroidal anti-inflammatory drug due to its ability to modulate inflammatory responses by inhibiting platelet activation .

Synthesis Analysis

Methods

The synthesis of CV-6209 involves several chemical reactions that create the desired molecular structure. The primary method reported for synthesizing CV-6209 includes:

  1. Starting Materials: The synthesis typically begins with readily available precursors that undergo multiple steps of functionalization.
  2. Reagents and Conditions: Specific reagents are employed to facilitate reactions such as acylation and alkylation under controlled temperature and pressure conditions.
  3. Purification: Following synthesis, purification techniques such as chromatography are used to isolate CV-6209 from by-products.

Technical Details

The synthesis process requires careful control of reaction conditions to ensure high yield and purity. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are often utilized to confirm the identity and purity of the final product.

Molecular Structure Analysis

Structure

The molecular formula of CV-6209 is C25H42ClN3O4C_{25}H_{42}ClN_3O_4, and it possesses a complex structure that includes multiple functional groups contributing to its biological activity. The compound features a pyridine ring, which is integral to its interaction with the platelet-activating factor receptor.

Chemical Reactions Analysis

Reactions

CV-6209 participates in various chemical reactions primarily related to its interaction with biological targets:

  1. Antagonistic Reaction: It competes with platelet-activating factor for binding sites on its receptor, effectively inhibiting downstream signaling pathways involved in platelet aggregation.
  2. Prostacyclin Generation: Studies have shown that CV-6209 also inhibits prostacyclin generation in macrophages, further demonstrating its role in modulating inflammatory responses .

Technical Details

The efficacy of CV-6209 can be quantified using IC50 values, which measure the concentration required to inhibit 50% of the biological activity. Reported IC50 values for CV-6209 are approximately 75 nM against human platelets and 170 nM against rabbit platelets .

Mechanism of Action

Process

CV-6209 functions by binding competitively to the platelet-activating factor receptor, blocking the receptor's activation by its natural ligand. This inhibition prevents subsequent signaling cascades that lead to platelet aggregation and inflammation.

Data

Research indicates that this mechanism can significantly reduce platelet aggregation induced by platelet-activating factor in both human and animal models, highlighting its potential therapeutic applications in conditions characterized by excessive platelet activation.

Physical and Chemical Properties Analysis

Physical Properties

CV-6209 is typically presented as a white to off-white powder. Its solubility profile indicates moderate solubility in organic solvents but limited solubility in water, which is relevant for formulation purposes.

Chemical Properties

Key chemical properties include:

  • Molecular Weight: Approximately 466.08 g/mol
  • Melting Point: Not extensively documented but should be determined during formulation development.
  • Stability: Stability studies indicate that CV-6209 maintains integrity under standard laboratory conditions but may require specific storage conditions to prevent degradation.
Applications

Scientific Uses

CV-6209 has several applications in scientific research, particularly in studies related to inflammation and cardiovascular diseases. Its ability to inhibit platelet aggregation makes it a candidate for investigating therapies aimed at preventing thrombotic events. Additionally, it serves as a valuable tool for studying the role of platelet-activating factor in various pathological conditions.

Properties

CAS Number

100488-87-7

Product Name

CV-6209

IUPAC Name

[2-methoxy-3-(octadecylcarbamoyloxy)propyl] N-acetyl-N-[(1-ethylpyridin-1-ium-2-yl)methyl]carbamate;chloride

Molecular Formula

C34H60ClN3O6

Molecular Weight

642.3 g/mol

InChI

InChI=1S/C34H59N3O6.ClH/c1-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22-25-35-33(39)42-28-32(41-4)29-43-34(40)37(30(3)38)27-31-24-21-23-26-36(31)6-2;/h21,23-24,26,32H,5-20,22,25,27-29H2,1-4H3;1H

InChI Key

APUCCVGQZPNXIO-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCCNC(=O)OCC(COC(=O)N(CC1=CC=CC=[N+]1CC)C(=O)C)OC.[Cl-]

Solubility

Soluble in DMSO

Synonyms

2-(N-acetyl-N-(2-methoxy-3-octadecylcarbamoyloxypropoxycarbonyl)aminomethyl)-1-ethylpyridinium
CV 6209
CV 6209 chloride
CV-6209

Canonical SMILES

CCCCCCCCCCCCCCCCCCNC(=O)OCC(COC(=O)N(CC1=CC=CC=[N+]1CC)C(=O)C)OC.[Cl-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.